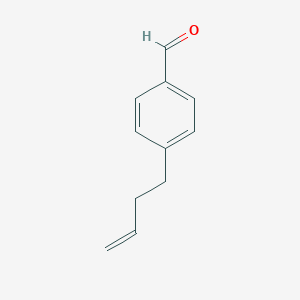
4-(But-3-EN-1-YL)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(But-3-EN-1-YL)benzaldehyde is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Organic Synthesis
4-(But-3-EN-1-YL)benzaldehyde serves as a versatile building block in the synthesis of various organic compounds. Its reactivity allows it to participate in several types of reactions, including:
- Aldol Condensation : It can undergo aldol reactions to form β-hydroxy aldehydes, which can be further transformed into α,β-unsaturated carbonyl compounds.
- Michael Addition : The compound can act as an electrophile in Michael addition reactions, facilitating the formation of complex molecules.
Table 1: Summary of Synthetic Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Aldol Condensation | Forms β-hydroxy aldehydes | 4-Hydroxybut-3-en-1-aldehyde |
| Michael Addition | Forms adducts with nucleophiles | 4-(But-3-en-1-yloxy)benzaldehyde |
| Electrophilic Substitution | Substitutes on the aromatic ring | Various substituted benzaldehydes |
Biological Applications
Recent studies have highlighted the potential biological activities of this compound. Research indicates that it may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that this compound can inhibit the growth of certain bacteria and fungi.
- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promising results, indicating potential pathways for inducing apoptosis in malignant cells.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated:
- Significant reduction in cell viability at concentrations above 50 µM.
- Induction of apoptosis was confirmed through flow cytometry analysis.
Material Science Applications
In materials science, this compound is explored for its role in developing new materials with specific properties:
Table 2: Material Science Applications
| Application Area | Description | Potential Uses |
|---|---|---|
| Polymer Chemistry | Used as a monomer for polymer synthesis | Production of specialty polymers |
| Coatings | Acts as a reactive diluent | Development of coatings with enhanced properties |
| Sensors | Potential use in sensor technology | Fabrication of chemical sensors |
Propiedades
Número CAS |
137658-83-4 |
|---|---|
Fórmula molecular |
C11H12O |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
4-but-3-enylbenzaldehyde |
InChI |
InChI=1S/C11H12O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h2,5-9H,1,3-4H2 |
Clave InChI |
TUXSJJDWEGILLX-UHFFFAOYSA-N |
SMILES |
C=CCCC1=CC=C(C=C1)C=O |
SMILES canónico |
C=CCCC1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















